2,4-dichloro-N-[1-methyl-3-(naphthalen-1-yl)-4-oxo-1,4-dihydroquinolin-2-yl]benzamide
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Overview
Description
2,4-DICHLORO-N-[1-METHYL-3-(NAPHTHALEN-1-YL)-4-OXOQUINOLIN-2-YL]BENZAMIDE is a complex organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the quinoline, naphthalene, and benzamide moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[1-METHYL-3-(NAPHTHALEN-1-YL)-4-OXOQUINOLIN-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a naphthylboronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Formation of the Benzamide Group: The final step involves the acylation of the quinoline-naphthalene intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and naphthalene moieties, leading to the formation of quinoline N-oxides and naphthoquinones.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.
Substitution: The dichlorobenzamide group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides, naphthoquinones.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thiol-substituted benzamides.
Scientific Research Applications
2,4-DICHLORO-N-[1-METHYL-3-(NAPHTHALEN-1-YL)-4-OXOQUINOLIN-2-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[1-METHYL-3-(NAPHTHALEN-1-YL)-4-OXOQUINOLIN-2-YL]BENZAMIDE involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
- 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Uniqueness
Compared to similar compounds, 2,4-DICHLORO-N-[1-METHYL-3-(NAPHTHALEN-1-YL)-4-OXOQUINOLIN-2-YL]BENZAMIDE is unique due to its quinoline core, which imparts distinct chemical and biological properties. The presence of the naphthalene moiety also enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C27H18Cl2N2O2 |
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Molecular Weight |
473.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(1-methyl-3-naphthalen-1-yl-4-oxoquinolin-2-yl)benzamide |
InChI |
InChI=1S/C27H18Cl2N2O2/c1-31-23-12-5-4-10-21(23)25(32)24(19-11-6-8-16-7-2-3-9-18(16)19)26(31)30-27(33)20-14-13-17(28)15-22(20)29/h2-15H,1H3,(H,30,33) |
InChI Key |
JSXIMEDWTZMCQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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